molecular formula C24H22N2O3 B5112892 3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one

3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one

Cat. No.: B5112892
M. Wt: 386.4 g/mol
InChI Key: GKMWKZHUDUAZBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the 3-(4-phenylmethoxyphenoxy)propyl group. The process may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-methoxyphenoxy)propyl]quinazolin-4-one
  • 3-[3-(4-chlorophenoxy)propyl]quinazolin-4-one
  • 3-[3-(4-nitrophenoxy)propyl]quinazolin-4-one

Uniqueness

3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one is unique due to the presence of the phenylmethoxy group, which may confer distinct biological activities compared to other similar compounds. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-24-22-9-4-5-10-23(22)25-18-26(24)15-6-16-28-20-11-13-21(14-12-20)29-17-19-7-2-1-3-8-19/h1-5,7-14,18H,6,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMWKZHUDUAZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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